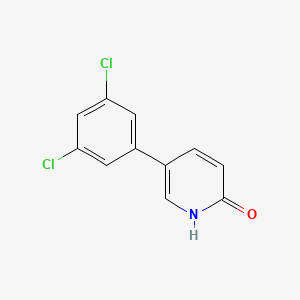![molecular formula C14H14N2O2 B6368109 5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% CAS No. 1111115-59-3](/img/structure/B6368109.png)
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine (also known as 5-DMAP) is an organic compound that has been studied for its potential applications in the field of scientific research. It is a white crystalline solid that is insoluble in water and soluble in organic solvents. 5-DMAP is a derivative of pyridine and is used as a reagent for the synthesis of other compounds. In addition, the compound has been studied for its potential biochemical and physiological effects.
科学研究应用
5-DMAP has a wide range of potential applications in scientific research. It has been used as a reagent for the synthesis of other compounds, such as 4-nitrobenzyl bromide, 4-nitrobenzyl chloride, and 4-amino-3-nitrophenol. In addition, the compound has been used in the synthesis of peptides and peptidomimetics. It has also been used as a reactant in the synthesis of alkaloids, such as the antimalarial drug artemisinin.
作用机制
The mechanism of action of 5-DMAP is not yet fully understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the metabolism of drugs, thus reducing their bioavailability. In addition, 5-DMAP has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs.
Biochemical and Physiological Effects
5-DMAP has been studied for its potential biochemical and physiological effects. In vitro studies have shown that the compound has antifungal activity against Candida albicans, a fungal pathogen that causes oral thrush and other infections. In addition, 5-DMAP has been shown to inhibit the growth of cancer cells in vitro and to reduce the growth of tumors in animal models.
实验室实验的优点和局限性
The use of 5-DMAP in laboratory experiments has several advantages. The compound is relatively inexpensive and easily accessible, and it is stable in a wide range of temperatures and pH levels. In addition, 5-DMAP has been shown to be non-toxic in animal studies. However, the compound has some limitations. It is insoluble in water, which can make it difficult to use in aqueous solutions. In addition, the compound has a low solubility in organic solvents, which can limit its use in organic synthesis.
未来方向
The potential applications of 5-DMAP are still being explored. Future research could focus on the synthesis of new compounds using 5-DMAP as a starting material. In addition, the compound could be used in the development of new drugs, as well as in the synthesis of peptides and peptidomimetics. Further research could also focus on the mechanism of action of 5-DMAP and its potential biochemical and physiological effects.
合成方法
The synthesis of 5-DMAP is typically achieved through a two-step process. In the first step, the starting material, 4-nitrophenylacetonitrile, is reacted with dimethylamine in the presence of a base such as sodium hydroxide. This reaction results in the formation of the intermediate product, 4-nitrophenylacetonitrilium dimethylamine salt. In the second step, this intermediate product is reacted with trifluoroacetic anhydride in the presence of a base such as sodium hydroxide to form 5-DMAP.
属性
IUPAC Name |
N,N-dimethyl-3-(6-oxo-1H-pyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-16(2)14(18)11-5-3-4-10(8-11)12-6-7-13(17)15-9-12/h3-9H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWJTBKJXYUPNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683054 |
Source


|
| Record name | N,N-Dimethyl-3-(6-oxo-1,6-dihydropyridin-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine | |
CAS RN |
1111115-59-3 |
Source


|
| Record name | N,N-Dimethyl-3-(6-oxo-1,6-dihydropyridin-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368048.png)
![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95%](/img/structure/B6368054.png)
![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368063.png)
![3-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368071.png)
![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95%](/img/structure/B6368075.png)
![2-[3-(N-Ethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95%](/img/structure/B6368080.png)

![3-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368114.png)
![6-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368116.png)
![5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368136.png)
![6-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368138.png)